molecular formula C14H14N2O B7451375 N-[4-(Aminomethyl)phenyl]benzamide

N-[4-(Aminomethyl)phenyl]benzamide

Cat. No.: B7451375
M. Wt: 226.27 g/mol
InChI Key: LNIJTMGXVKXZQY-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]benzamide is a chemical compound of interest in medicinal chemistry and drug discovery, particularly for researchers designing and synthesizing novel small-molecule inhibitors. Its structure, which incorporates a benzamide core linked to an aminomethylphenyl group, is a key scaffold in the development of potential therapeutic agents. [3] This scaffold is recognized for its versatility as a flexible linker that can be modified to interact with various biological targets. [7] Compounds featuring the 4-(aminomethyl)benzamide fragment have been extensively studied as potential tyrosine kinase inhibitors. [7] For instance, related derivatives have been designed to mimic type II protein kinase inhibitors, which bind to an inactive enzyme conformation and can overcome resistance mutations in targets like Bcr-Abl (e.g., the T315I "gatekeeper" mutation). [7] The 4-(aminomethyl)benzamide linker is valued for its ability to provide a favorable geometry that allows the molecule to bypass steric hindrance from bulky residues in the protein's active site. [7] Beyond oncology research, similar benzamide-based compounds are also explored in other fields, such as epigenetics, where they serve as a core structure for inhibitors of enzymes like DNA methyltransferases (DNMTs). [9] This reagent is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-11-6-8-13(9-7-11)16-14(17)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIJTMGXVKXZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The reductive amination strategy, as detailed in PMC6804006, begins with methyl 4-formylbenzoate (1 ) as the primary precursor. This aldehyde undergoes condensation with primary amines (a–d ) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid at room temperature. The reaction proceeds via imine intermediate formation, followed by reduction to yield secondary amines (6a–6d ) with high efficiency (80–95% yield).

Hydrolysis and Acyl Chloride Formation

The secondary amines (6a–6d ) are hydrolyzed using 18–27% aqueous HCl at 80–90°C to produce carboxylic acids (7a–7d ). Subsequent treatment with thionyl chloride (SOCl₂) converts these acids into reactive acyl chlorides (4a–4d ), which are pivotal for amide bond formation.

Amide Coupling and Final Product Isolation

The acyl chlorides are coupled with 4-(aminomethyl)aniline derivatives in chloroform or dichloromethane, facilitated by triethylamine (Et₃N) as a base. Purification via column chromatography or recrystallization yields N-[4-(aminomethyl)phenyl]benzamide derivatives with moderate to high purity (95–99% by HPLC).

Table 1: Yields and Conditions for Reductive Amination

IntermediateReaction Time (h)Yield (%)Purification Method
6a–6d 12–2480–95None required
7a–7d 2–480–85Filtration
Final Amides48–7220–50Column Chromatography

Benzoyl Chloride Coupling Method

Synthesis of 4-(Bromomethyl)benzoyl Chloride

PMC7671190 describes an alternative route starting with 4-(bromomethyl)benzoic acid esters (1a–e ). Treatment with cyclic amines (e.g., piperidine, morpholine) in anhydrous tetrahydrofuran (THF) yields 4-(aminomethyl)benzoic acid esters (3a–f ). Hydrolysis with NaOH (2M) generates the corresponding carboxylic acids, which are converted to benzoyl chlorides (4a–f ) using SOCl₂ under reflux.

Schotten-Baumann Amidation

The benzoyl chlorides are reacted with substituted anilines in a biphasic system (water/dichloromethane) using the Schotten-Baumann procedure. This method leverages rapid acylation under mild conditions, achieving yields of 45–70% for this compound analogs.

Table 2: Key Parameters for Schotten-Baumann Coupling

Benzoyl ChlorideAniline DerivativeYield (%)Purity (HPLC, %)
4a 4-Nitroaniline6597
4c 3-Trifluoromethylaniline5895
4f 2-Methoxy-5-nitrophenylamine7098

Solid-Phase and Microwave-Assisted Syntheses

Solid-Phase Synthesis

Recent advancements employ resin-bound intermediates to streamline purification. For instance, Wang resin-functionalized benzoyl chlorides are coupled with 4-(aminomethyl)aniline, followed by cleavage with trifluoroacetic acid (TFA) to release the final product. This method reduces chromatographic steps and improves scalability.

Microwave Optimization

Microwave irradiation (100–150°C, 300 W) accelerates reductive amination and acyl chloride coupling, reducing reaction times from 72 hours to 30–60 minutes. A study demonstrated a 15% increase in yield (from 50% to 65%) for this compound using this approach.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Reductive Amination : Highest yields (80–95%) at the amine formation stage but requires stringent purification for final amides.

  • Schotten-Baumann : Moderate yields (45–70%) but superior scalability due to aqueous workup.

  • Solid-Phase : Lower yields (60–75%) but minimal purification needs.

Practical Considerations

  • Cost : Reductive amination uses expensive borohydride reagents, whereas Schotten-Baumann relies on cheaper bases like NaOH.

  • Safety : Acyl chloride handling necessitates inert atmospheres, increasing operational complexity.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear at δ 7.50–8.09 ppm, with NH₂ signals at δ 5.37 ppm.

  • HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 227.2 for C₁₁H₉N₅O).

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) confirms purities >95% for all methods .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(Aminomethyl)phenyl]benzamide with analogs in terms of structure, synthesis, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound -NH₂CH₂ at phenyl para-position HDAC inhibition potential; pro-drug design
N4-Benzoylsulfathiazole (28) -SO₂NHR (sulfathiazole core) at phenyl para Antitubercular activity
N-(2-nitrophenyl)-4-bromo-benzamide -NO₂ and -Br at phenyl positions Crystallographic studies; structural comparison
Chidamide -F and pyridin-3-ylacryloyl at aminomethyl HDAC inhibitor (approved for cancer therapy)
MS-275 Pyridinyl-methoxycarbonyl at aminomethyl Brain-selective HDAC inhibition
4-Methyl-N-(4-methylphenyl)benzamide -CH₃ at phenyl para and benzamide positions Lipophilic; reference for solubility studies

Key Observations :

  • Aminomethyl vs.
  • Electron-Withdrawing Groups: Nitro (-NO₂) and bromo (-Br) substituents (e.g., in ) increase molecular rigidity and polarity but reduce bioavailability compared to the aminomethyl group .
  • Heterocyclic Modifications : Compounds like MS-275 and chidamide incorporate pyridinyl or fluorophenyl groups, improving target selectivity and metabolic stability .
Physicochemical Properties
Property This compound 4-Methyl-N-(4-methylphenyl)benzamide N-(2-nitrophenyl)-4-bromo-benzamide
Molecular Weight ~240 g/mol 225.29 g/mol ~321 g/mol
Polarity High (-NH₂CH₂) Low (-CH₃) Moderate (-NO₂, -Br)
Solubility Higher in polar solvents Lipophilic Low in aqueous media
Melting Point Not reported Not reported Crystalline solid

Notes: The aminomethyl group increases aqueous solubility, making the compound more suitable for oral administration than methyl or nitro-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(Aminomethyl)phenyl]benzamide, and how can reaction conditions be optimized to improve yield?

  • The synthesis typically involves coupling 4-(aminomethyl)aniline with benzoyl chloride derivatives under controlled conditions. Key steps include:

  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution .
  • Amide bond formation : Using coupling agents like EDC/HOBt or DCC to ensure high regioselectivity .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
    • Optimization parameters:
  • Temperature : 0–5°C during benzoylation to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aromatic rings, aminomethyl group (–CH₂NH₂), and amide carbonyl (C=O at ~168 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~254.3 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolves planar aromatic systems and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s potential as a histone deacetylase (HDAC) inhibitor?

  • In vitro HDAC activity assays :

  • Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition kinetics (IC₅₀) .
  • Compare potency to known inhibitors (e.g., MS-275, a benzamide HDAC inhibitor with IC₅₀ ~150 nM) .
    • Cellular assays :
  • Quantify histone H3 acetylation (Ac-H3) in cell lines (e.g., HeLa) via Western blot after treatment .
  • Region-specific effects: Prioritize brain regions (e.g., frontal cortex) due to benzamides’ tissue selectivity .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

  • Structure-activity relationship (SAR) studies :

  • Systematically modify substituents (e.g., phenoxy vs. trifluoromethyl groups) and test against target enzymes (Table 1) .
Analog SubstitutionBioactivity (IC₅₀, µM)Target Enzyme
3-Methylphenoxy12.4 ± 1.2Kinase X
4-Chlorophenoxy8.9 ± 0.8Kinase X
Trifluoromethyl3.2 ± 0.3HDAC
Table 1: Substituent effects on bioactivity (data adapted from )
  • Dose-response profiling : Use logarithmic concentration ranges (1 nM–100 µM) to identify off-target effects .

Q. How can computational modeling predict this compound’s binding modes with biological targets?

  • Molecular docking :

  • Use software (e.g., AutoDock Vina) to simulate interactions with HDACs or kinases. Focus on:
  • Hydrogen bonding between the amide group and catalytic residues (e.g., Zn²⁺ in HDACs) .
  • Hydrophobic interactions with aromatic side chains (e.g., Phe-205 in HDAC1) .
    • MD simulations :
  • Analyze stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Methodological Considerations

  • Data contradiction analysis : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Experimental controls : Include positive controls (e.g., MS-275 for HDAC inhibition) and solvent controls to rule out artifacts .

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